molecular formula C17H22N2O3 B5784526 N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide

N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide

Cat. No. B5784526
M. Wt: 302.37 g/mol
InChI Key: HMPXIVKZJPRWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide involves complex organic reactions, where intermediates such as furoquinolinones and other quinoline derivatives are commonly employed. For instance, the synthesis of 4-Hydroxymethylfuro[2,3-h]quinolin-2(1H)-one and its derivatives demonstrates the intricate methods used to create compounds with similar structures, highlighting the diverse synthetic routes and the importance of selecting appropriate conditions to achieve the desired outcomes (Chilin et al., 2003).

Future Directions

The study of quinoline derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities . Future research could focus on synthesizing new quinoline derivatives, studying their biological activities, and optimizing their properties for potential therapeutic applications.

properties

IUPAC Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N,2,2-trimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(2,3)16(21)19(4)10-12-8-11-9-13(22-5)6-7-14(11)18-15(12)20/h6-9H,10H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPXIVKZJPRWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(C)CC1=CC2=C(C=CC(=C2)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N,2,2-trimethylpropanamide

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